

2,2-Dimethylbutanoic anhydride molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,2-Dimethylbutanoic anhydride*

Cat. No.: *B1625850*

[Get Quote](#)

An In-depth Technical Guide to **2,2-Dimethylbutanoic Anhydride**: Synthesis, Characterization, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of **2,2-dimethylbutanoic anhydride**, a sterically hindered anhydride of increasing relevance in medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, provide a detailed, field-tested protocol for its synthesis, and explore the mechanistic principles governing its reactivity. Furthermore, this guide outlines the expected spectroscopic signatures for robust characterization and discusses its strategic application in drug development, particularly as a specialized acylating agent and in the context of prodrug strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent.

Introduction: The Strategic Value of Steric Hindrance

In the landscape of organic synthesis, acid anhydrides are workhorse reagents for acylation reactions.^{[1][2]} While simple anhydrides like acetic anhydride are ubiquitous, more complex structures offer unique reactivity and selectivity profiles. **2,2-Dimethylbutanoic anhydride**, derived from 2,2-dimethylbutanoic acid, is distinguished by the quaternary 'neopentyl-like' carbon atom alpha to the carbonyl group. This significant steric bulk is not a liability but a

strategic tool. It modulates the anhydride's reactivity, influences the stereochemical outcome of reactions, and imparts specific physicochemical properties to the resulting acylated products.

The parent carboxylic acid, 2,2-dimethylbutanoic acid (also known as HST5040), has been identified as a clinical candidate for treating metabolic disorders like propionic acidemia and methylmalonic acidemia.^[3] This elevates the importance of its derivatives, including the anhydride, for creating prodrugs or specialized intermediates in pharmaceutical research. This guide provides the foundational knowledge required to synthesize, handle, and strategically deploy **2,2-dimethylbutanoic anhydride** in a research and development setting.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe use. The key data for **2,2-dimethylbutanoic anhydride** are summarized below.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Weight	214.30 g/mol	[4][5][6]
Molecular Formula	C ₁₂ H ₂₂ O ₃	[4][5][6]
CAS Number	29138-64-5	[5][7]
Density	0.943 g/cm ³	[6]
Boiling Point	253.2 °C at 760 mmHg	[6]
Flash Point	95.7 °C	[6]
IUPAC Name	2,2-dimethylbutanoyl 2,2-dimethylbutanoate	[5]

Safety and Handling

2,2-Dimethylbutanoic anhydride is a reactive chemical that requires careful handling in a controlled laboratory environment, preferably within a chemical fume hood.

- Hazards: It is classified as a combustible liquid. Direct contact can cause severe skin burns and eye damage. It is harmful if swallowed.^[8]

- Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.^[9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.^[9]

Synthesis and Mechanistic Insights

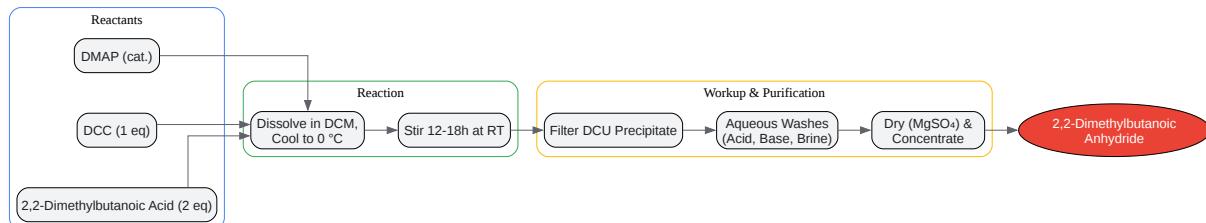
The most common laboratory-scale methods for synthesizing symmetrical anhydrides involve the dehydration of two equivalents of the corresponding carboxylic acid. While direct heating with a strong dehydrating agent like P_2O_5 is possible, a more controlled and widely adopted method involves using a coupling agent such as a carbodiimide.

Causality in Protocol Design

The following protocol utilizes dicyclohexylcarbodiimide (DCC). DCC is a powerful dehydrating agent that activates the carboxylic acid's carbonyl group, making it susceptible to nucleophilic attack by a second molecule of the carboxylate. The key advantage of this method is its mild reaction conditions, which preserve sensitive functional groups. The primary drawback is the formation of dicyclohexylurea (DCU) as a byproduct. However, DCU's insolubility in many organic solvents makes its removal by simple filtration straightforward, a feature we exploit in the purification step. The choice of an aprotic solvent like dichloromethane (DCM) is critical; it readily dissolves the reactants while ensuring the DCU byproduct precipitates effectively.

Experimental Protocol: Synthesis via DCC Coupling

Materials:


- 2,2-Dimethylbutanoic acid
- Dicyclohexylcarbodiimide (DCC)
- Dichloromethane (DCM), anhydrous
- 4-(Dimethylamino)pyridine (DMAP), catalyst grade

- Standard glassware for organic synthesis

Procedure:

- Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2,2-dimethylbutanoic acid (2.0 equivalents) in anhydrous DCM.
- Catalyst Addition: Add a catalytic amount of DMAP (0.05 equivalents). DMAP serves as an acylation catalyst, accelerating the reaction.
- DCC Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve DCC (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the carboxylic acid solution over 15-20 minutes. A white precipitate (DCU) will begin to form.
- Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.
- Workup and Purification:
 - Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
 - Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Final Product: The resulting crude oil is **2,2-dimethylbutanoic anhydride**. For most applications, this level of purity is sufficient. For higher purity, vacuum distillation can be performed.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,2-dimethylbutanoic anhydride**.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized anhydride is crucial. Below are the expected spectroscopic characteristics.

Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum of an anhydride is the presence of two distinct carbonyl (C=O) stretching peaks.[10] This arises from the symmetric and asymmetric stretching modes of the two coupled carbonyl groups.

- Asymmetric C=O Stretch: Expected around $1820\text{-}1800\text{ cm}^{-1}$. This higher-wavenumber peak is typically the more intense of the two for non-cyclic anhydrides.[10]
- Symmetric C=O Stretch: Expected around $1750\text{-}1740\text{ cm}^{-1}$.
- C-O Stretch: A strong, broad stretch is also expected in the $1170\text{-}1050\text{ cm}^{-1}$ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum will be relatively simple due to the molecule's symmetry. The chemical shifts are predicted based on the structure $(\text{CH}_3\text{-CH}_2\text{-C}(\text{CH}_3)_2\text{-CO})_2\text{O}$:
 - Triplet (3H): Around δ 0.9 ppm, corresponding to the terminal methyl group of the ethyl chain.
 - Singlet (6H): Around δ 1.2 ppm, corresponding to the two equivalent gem-dimethyl groups.
 - Quartet (2H): Around δ 1.6 ppm, corresponding to the methylene group of the ethyl chain.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon environment:
 - Carbonyl Carbon (C=O): Expected around δ 170-175 ppm.
 - Quaternary Carbon: Expected around δ 45-50 ppm.
 - Other aliphatic carbons will appear in the δ 10-35 ppm range.

Mass Spectrometry (MS)

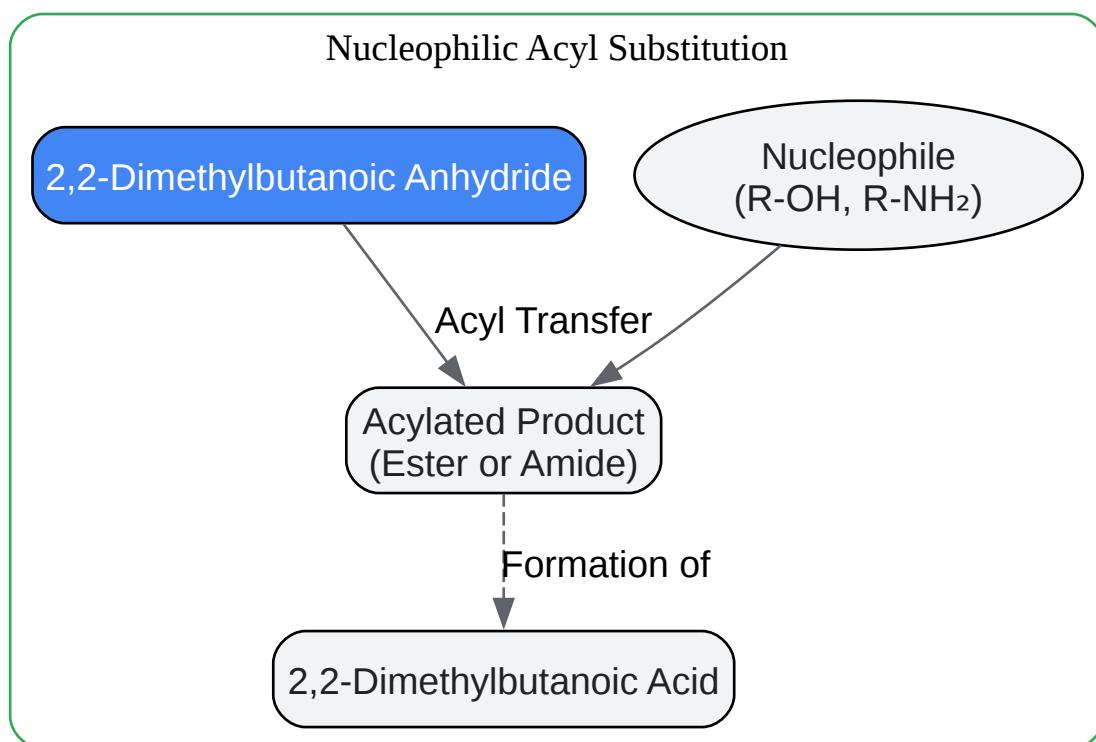
Electron ionization mass spectrometry (EI-MS) will likely show fragmentation patterns characteristic of anhydrides. While the molecular ion peak (M^+) at $\text{m/z} = 214.30$ may be observed, prominent peaks corresponding to the acylium ion $[\text{M-O-C(O)C}(\text{CH}_3)_2(\text{CH}_2)\text{CH}_3]^+$ at $\text{m/z} = 99$ and other fragments are expected.

Applications in Medicinal Chemistry and Drug Development

The utility of **2,2-dimethylbutanoic anhydride** stems from the properties of the 2,2-dimethylbutanoyl group it installs.

Sterically Hindered Acylating Agent

The primary function of the anhydride is to act as an acylating agent, transferring the 2,2-dimethylbutanoyl group to nucleophiles like alcohols and amines.[\[2\]](#)[\[11\]](#) The significant steric


bulk around the carbonyl group makes it less reactive than smaller anhydrides like acetic anhydride. This attenuated reactivity can be advantageous, leading to higher selectivity when multiple nucleophilic sites are present in a substrate.

Directing Group in Stereoselective Synthesis

In complex molecule synthesis, such as in carbohydrate chemistry, bulky ester groups at key positions can direct the stereochemical outcome of subsequent reactions. The 2,2-dimethylbutanoyl group, similar to the well-known pivaloyl group, can be used to block one face of a molecule, forcing an incoming reagent to approach from the less hindered side. For example, a bulky ester at the C2 position of a glycosyl donor can promote the formation of β -glycosides by preventing α -face attack.^[4]

Prodrug Development

Given that the parent acid is a drug candidate, the anhydride serves as a key reagent for creating prodrugs.^[3] By acylating a hydroxyl or amine group on another molecule, a 2,2-dimethylbutanoate ester or amide is formed. This linkage can be designed to be stable in the gut but cleaved by esterase enzymes in the bloodstream, releasing the active parent acid. The bulky, lipophilic nature of the 2,2-dimethylbutanoyl group can significantly alter a drug's solubility, membrane permeability, and pharmacokinetic profile, offering a powerful tool for optimizing drug delivery.

[Click to download full resolution via product page](#)

Caption: General reactivity of **2,2-dimethylbutanoic anhydride**.

Conclusion

2,2-Dimethylbutanoic anhydride is more than a simple acylating agent; it is a specialized tool for chemists facing challenges in selectivity, stereocontrol, and drug delivery. Its synthesis is straightforward, and its reactivity, governed by significant steric hindrance, provides a unique handle for fine-tuning chemical transformations. For researchers in drug development, its connection to a clinical-stage therapeutic agent makes it a reagent of considerable strategic importance for prodrug design and lead optimization. A firm grasp of its properties, synthesis, and reactivity, as outlined in this guide, will empower scientists to fully exploit its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. longdom.org [longdom.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Acetoxy-2,2-dimethylbutanoate: a useful carbohydrate protecting group for the selective formation of β -(1 \rightarrow 3)-d-glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,2-Dimethylbutanoic anhydride | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. guidechem.com [guidechem.com]
- 8. 2-Methylbutanoic anhydride [webbook.nist.gov]
- 9. 2,2-Dimethylpropanoic anhydride [webbook.nist.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [2,2-Dimethylbutanoic anhydride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1625850#2-2-dimethylbutanoic-anhydride-molecular-weight\]](https://www.benchchem.com/product/b1625850#2-2-dimethylbutanoic-anhydride-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com